molecular formula C25H31N3O4 B11481484 ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11481484
M. Wt: 437.5 g/mol
InChI Key: JJIHTANZKRUJHZ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a methoxyphenyl group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C25H31N3O4/c1-5-32-25(30)23-17(2)28(18-6-8-19(31-4)9-7-18)21-10-11-22(29)20(24(21)23)16-27-14-12-26(3)13-15-27/h6-11,29H,5,12-16H2,1-4H3

InChI Key

JJIHTANZKRUJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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